

A Researcher's Guide to Cross-Referencing XRD Data with VS2 Crystallographic Databases

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Compound of Interest

Compound Name: Vanadium disulfide

Cat. No.: B084465

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This guide provides a comprehensive comparison of crystallographic databases for the identification and characterization of **Vanadium Disulfide (VS2)**, a material of significant interest in electronics and energy storage. Researchers, scientists, and drug development professionals can utilize this guide to effectively cross-reference their experimental X-ray Diffraction (XRD) data with established crystallographic information.

Unraveling the Crystal Structures of VS2: A Comparative Overview

Vanadium disulfide primarily exists in two common polytypes: the trigonal 1T phase and the hexagonal 2H phase. Distinguishing between these phases is crucial as their structural differences lead to distinct physical and electronic properties. Crystallographic databases serve as the primary reference for this purpose. Below is a comparison of data for 1T and 2H-VS2 from prominent open-access and proprietary databases.

Database	VS2 Polytype	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Materials Project	1T-VS2	P-3m1	3.22	3.22	5.88	90	90	120
Materials Project	2H-VS2	P6 ₃ /mmc	3.22	3.22	11.76	90	90	120
Crystallography Open Database (COD)	1T-VS2	P-3m1	3.216	3.216	5.795	90	90	120
ICSD (Example Data)	1T-VS2	P-3m1	3.223	3.223	5.864	90	90	120
ICDD (PDF-4+)	1T-VS2	P-3m1	-	-	-	-	-	-

Note: Lattice parameters from different sources can have minor variations due to experimental conditions and computational methods.

Experimental Protocol for XRD Data Analysis

A standardized protocol is essential for accurate phase identification. The following outlines a typical workflow for collecting and analyzing XRD data for VS2.

Sample Preparation

- Powder Sample: Ensure the VS2 sample is finely ground to a homogenous powder to minimize preferred orientation effects.

- **Sample Holder:** A zero-background sample holder is recommended to reduce background noise in the diffraction pattern. The powder should be carefully packed and flattened to ensure a smooth, level surface.

Data Acquisition

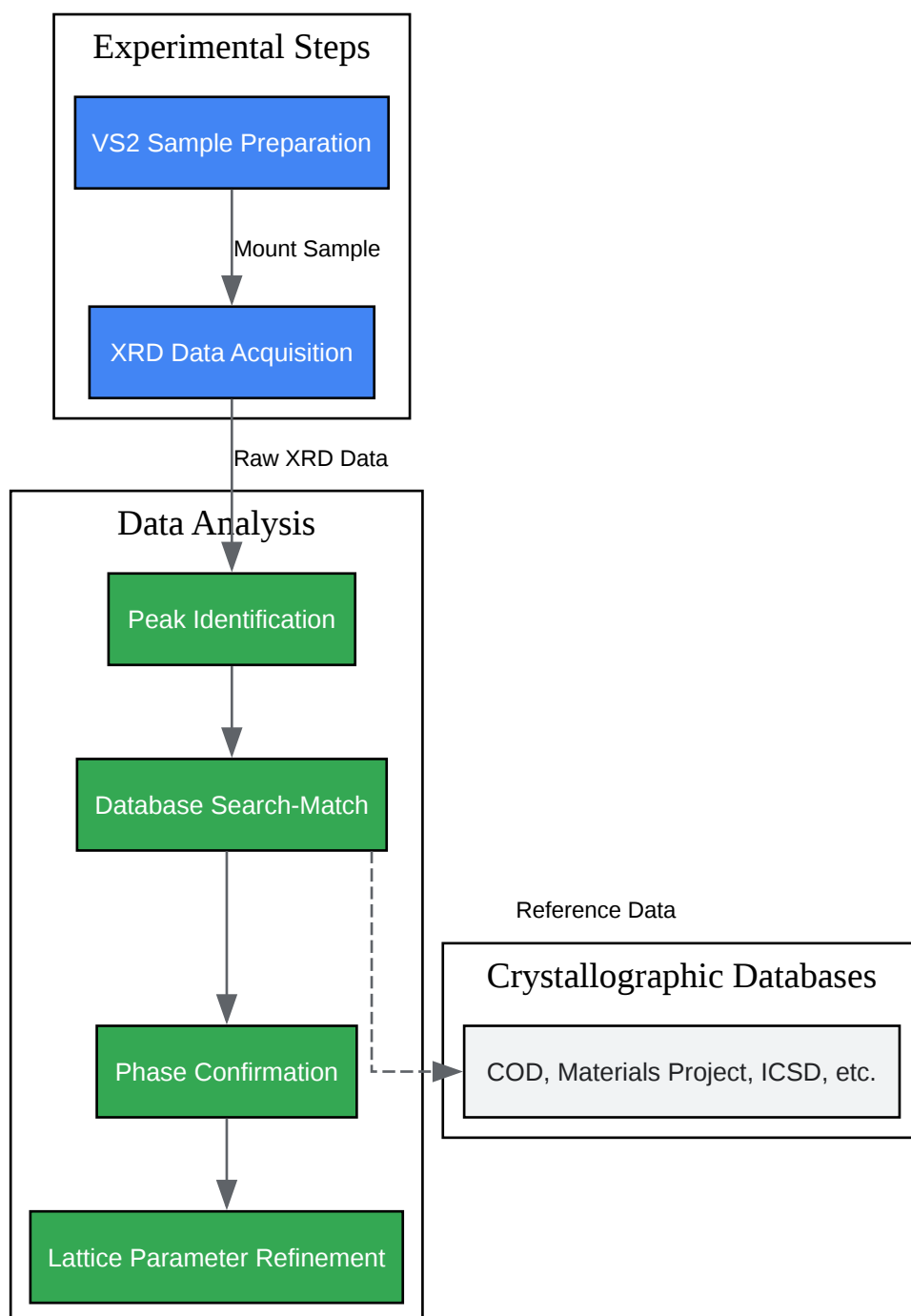
- **Instrument:** A powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) is commonly used.
- **Scan Range:** A 2θ range of 10° to 80° is typically sufficient to capture the characteristic diffraction peaks of VS₂.
- **Step Size and Dwell Time:** A step size of 0.02° and a dwell time of 1-2 seconds per step are common starting parameters, which can be adjusted to improve signal-to-noise ratio.

Data Analysis and Cross-Referencing

- **Peak Identification:** Identify the angular positions (2θ) and intensities of the diffraction peaks in the experimental pattern.
- **Database Search:** Utilize search-match software to compare the experimental peak list against entries in crystallographic databases such as the Powder Diffraction File (PDF) from the ICDD or open-access databases like the Crystallography Open Database (COD).
- **Phase Confirmation:** The software will provide a list of potential matching phases. Critically evaluate the proposed matches by comparing the experimental pattern with the reference patterns from the database. Pay close attention to the relative intensities of the peaks.
- **Lattice Parameter Refinement:** For a confirmed phase, the lattice parameters can be refined using software packages like GSAS-II or FullProf to obtain more precise values from the experimental data.

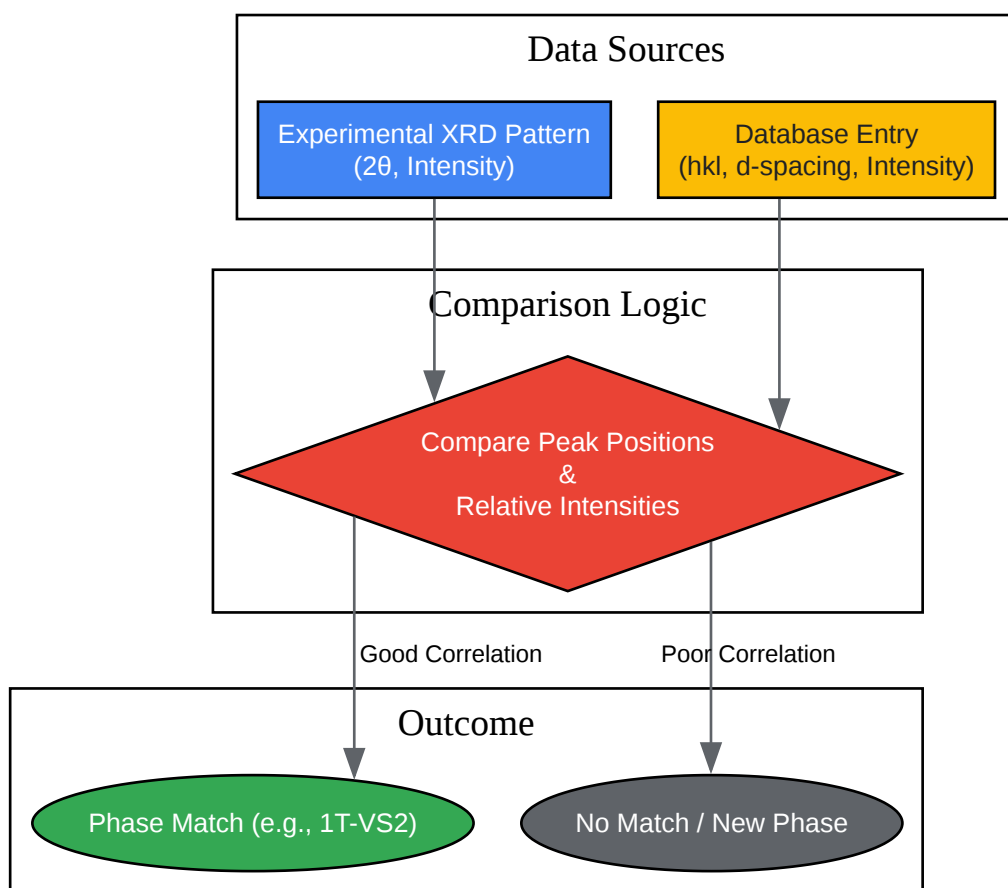
Visualizing the Workflow and Logical Relationships

To further clarify the process of cross-referencing XRD data, the following diagrams illustrate the experimental workflow and the logical relationships involved in phase identification.



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Caption: Experimental workflow for VS2 phase identification using XRD.



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Caption: Logical relationship for matching experimental data with database entries.

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